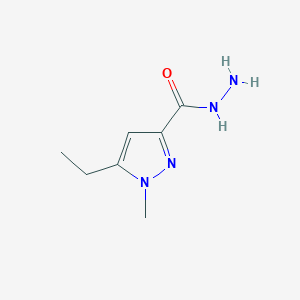

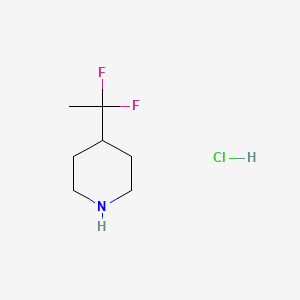

![molecular formula C8H11N3O B1530702 {5H,7H,8H-ピラノ[4,3-d]ピリミジン-2-イル}メタンアミン CAS No. 1554237-14-7](/img/structure/B1530702.png)

{5H,7H,8H-ピラノ[4,3-d]ピリミジン-2-イル}メタンアミン

説明

“{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” is a chemical compound that has been mentioned in the context of various scientific research . It is a part of a larger class of compounds known as pyrano[4,3-d]pyrimidines .

Synthesis Analysis

The synthesis of “{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” and related compounds has been described in several studies . The process typically involves the condensation of certain precursors, followed by cyclization to form the pyrano[4,3-d]pyrimidine core .

Molecular Structure Analysis

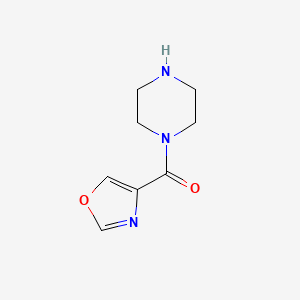

The molecular structure of “{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” includes a pyrano[4,3-d]pyrimidine core, which is a fused ring system consisting of a pyran ring and a pyrimidine ring . The compound also contains an amine group attached to the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of “{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine” are not extensively detailed in the sources I found. One source mentions that a related compound is a white powder .

科学的研究の応用

創薬

ピラノピリミジン骨格は、その重要な生物活性により、創薬における優位構造として認識されています。 抗菌、抗ウイルス、抗凝固、抗アナフィラキシー、抗がん、および利尿活性に関連付けられています 。この化合物のこの分野における可能性は、複数の生物活性ファーマコフォアを組み合わせたハイブリッド骨格の一部になる能力にあり、潜在的に薬理効果を高める可能性があります。

抗菌活性

多官能化ピラノ[2,3-d]ピリミジン誘導体は、抗菌性を示すことが知られています。 それらはまた、さまざまな天然物に見られ、認知機能強化剤または神経変性疾患の治療に使用できます 。これは、「{5H,7H,8H-ピラノ[4,3-d]ピリミジン-2-イル}メタンアミン」が同様の用途を持つ可能性があることを示唆しています。

真菌阻害

ピラノ[2,3-d]ピリミジン構造を持つ化合物は、真菌種に対する阻害活性のために特許を取得しています 。これは、化合物が抗真菌治療の開発における潜在的な用途を示唆しています。

神経学的研究

ピラノ[2,3-d]ピリミジンの誘導体は、神経学的研究、特に認知機能強化と神経変性疾患の治療のための新規治療薬の発見において、その役割について調査されています .

化学合成

この化合物は、さまざまな生物活性を持つ他の複雑な分子を生成するための中間体または反応物として、化学合成プロセスで使用できます .

グリーンケミストリー

ピラノ[2,3-d]ピリミジン誘導体を含む合成方法は、グリーンケミストリーの原則への準拠が強調されることが多く、環境に優しい合成プロトコルの開発における用途を示唆しています .

作用機序

Target of Action

Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit poly(adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in various cellular processes, including DNA repair .

Mode of Action

If we consider the action of similar compounds on parp-1, they inhibit the enzyme, compromising the dna repair mechanism of cancer cells, leading to genomic dysfunction and cell death .

Biochemical Pathways

Parp-1, a potential target, is known to be involved in dna base excision repair (ber) and dna single-strand break (ssb) repair . Inhibition of PARP-1 could therefore affect these pathways.

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .

Result of Action

If it acts similarly to other parp-1 inhibitors, it could lead to genomic dysfunction and cell death in cancer cells .

生化学分析

Biochemical Properties

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine on cells are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway . Additionally, it can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit enzyme activity by binding to their active sites, preventing substrate access. Furthermore, it can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine change over time. Initially, it may exhibit strong activity, but its stability can decrease, leading to reduced efficacy. Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as tumor suppression, without significant toxicity. At high doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects are observed, where a minimum effective dose is required to achieve the desired biological response.

Metabolic Pathways

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. This compound can also affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .

特性

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-8-10-4-6-5-12-2-1-7(6)11-8/h4H,1-3,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYCUIKSRJEKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CN=C(N=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

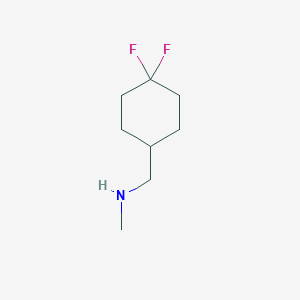

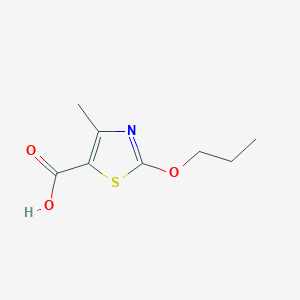

![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)

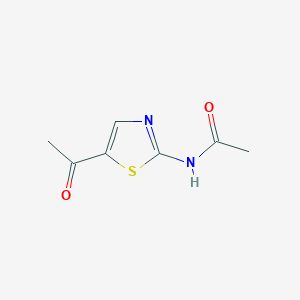

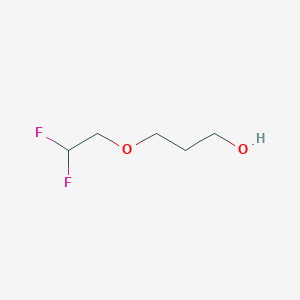

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)

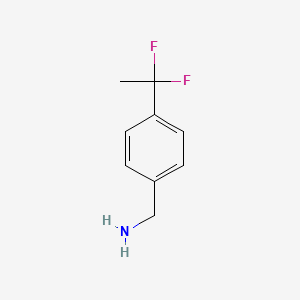

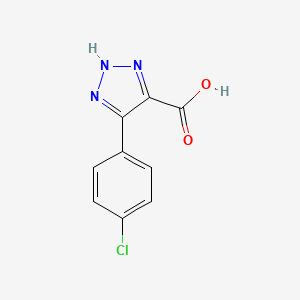

![[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine](/img/structure/B1530639.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)